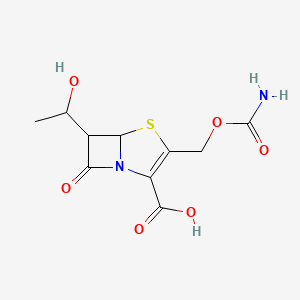
1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2Cl2F3NO3 It is characterized by the presence of two chlorine atoms, a nitro group, and a trifluoromethoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene typically involves the nitration of 1,5-dichloro-4-(trifluoromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 1,5-Dichloro-4-(trifluoromethoxy)benzene
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: The reaction mixture is maintained at a temperature of around 0-5°C to control the exothermic nature of the nitration reaction.
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
化学反应分析
Types of Reactions
1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro and trifluoromethoxy groups.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 1,5-Dichloro-2-amino-4-(trifluoromethoxy)benzene
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
科学研究应用
1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene is primarily influenced by its functional groups. The nitro group is known to participate in electron transfer reactions, while the trifluoromethoxy group can enhance the compound’s lipophilicity and stability. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 1,2-Dichloro-4-nitro-5-(trifluoromethoxy)benzene
- 1,4-Dichloro-2-nitrobenzene
- 1-Nitro-4-(trifluoromethoxy)benzene
Uniqueness
1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both electron-withdrawing groups (nitro and trifluoromethoxy) and halogens (chlorine) makes it a versatile compound for various chemical transformations and applications.
属性
分子式 |
C7H2Cl2F3NO3 |
|---|---|
分子量 |
275.99 g/mol |
IUPAC 名称 |
1,5-dichloro-2-nitro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO3/c8-3-1-4(9)6(16-7(10,11)12)2-5(3)13(14)15/h1-2H |
InChI 键 |
XVXCWPHXDKEQEI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)Cl)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B14792899.png)


![1-[5-(4-Chlorophenyl)-2-furoyl]piperazine](/img/structure/B14792922.png)

![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide](/img/structure/B14792941.png)

![Benzyl 3-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B14792947.png)



![2-amino-N-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B14792970.png)
![N4,N4-Diphenyl-N4',N4'-di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B14792979.png)
